molecular formula C18H21N3O2 B4734589 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B4734589
M. Wt: 311.4 g/mol
InChI Key: GTWIHPXXAWIOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a pyridylmethyl group

Preparation Methods

The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment to Piperazine: The benzodioxole moiety is then reacted with piperazine under controlled conditions to form the intermediate.

    Introduction of the Pyridylmethyl Group: Finally, the intermediate is reacted with a pyridylmethyl halide to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: This compound has a similar structure but with a different position of the pyridylmethyl group, which can lead to different chemical and biological properties.

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE: Another structural isomer with potential variations in activity and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its interactions and applications in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-16(11-19-5-1)13-21-8-6-20(7-9-21)12-15-3-4-17-18(10-15)23-14-22-17/h1-5,10-11H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWIHPXXAWIOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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